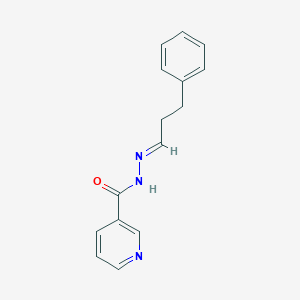
1-(2,3-dimethoxybenzyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-ethylpiperazine, commonly known as DMPEP, is a chemical compound that falls under the category of piperazine derivatives. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research. DMPEP is a synthetic compound that has been synthesized in the laboratory and has shown promising results in various experiments.
作用機序
DMPEP acts as a partial agonist of the 5-HT2A receptor, which means that it binds to the receptor and activates it to a lesser extent than full agonists. The activation of the 5-HT2A receptor by DMPEP leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DMPEP has been shown to have various biochemical and physiological effects on the brain. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and perception. DMPEP has also been found to increase the activity of the prefrontal cortex, which is involved in the regulation of attention, decision-making, and working memory.
実験室実験の利点と制限
DMPEP has several advantages as a research tool, including its selectivity for the 5-HT2A receptor, which allows for the investigation of the role of this receptor in various neuropsychiatric disorders. DMPEP is also a synthetic compound, which means that it can be easily synthesized in the laboratory and does not require the extraction from natural sources. However, there are also limitations to the use of DMPEP in lab experiments, including its potential toxicity and the need for further research to determine its long-term effects.
将来の方向性
There are several future directions for the use of DMPEP in scientific research. One area of research is the investigation of the role of the 5-HT2A receptor in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another area of research is the development of new compounds that are selective for the 5-HT2A receptor and have improved pharmacokinetic properties. Additionally, further research is needed to determine the long-term effects of DMPEP and the potential risks associated with its use.
Conclusion:
In conclusion, DMPEP is a synthetic compound that has shown potential use in various scientific research applications, particularly in the field of neuroscience. It acts as a partial agonist of the 5-HT2A receptor and has been found to have various biochemical and physiological effects on the brain. DMPEP has several advantages as a research tool, including its selectivity for the 5-HT2A receptor, but also has limitations that need to be addressed through further research. There are several future directions for the use of DMPEP in scientific research, and it is an exciting area of study that has the potential to lead to new treatments for various neuropsychiatric disorders.
合成法
DMPEP can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis of DMPEP involves the reaction of 2,3-dimethoxybenzaldehyde with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with piperazine.
科学的研究の応用
DMPEP has shown potential use in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DMPEP has been used in various studies to investigate the role of the 5-HT2A receptor in the brain and its potential use in the treatment of various neuropsychiatric disorders.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-8-10-17(11-9-16)12-13-6-5-7-14(18-2)15(13)19-3/h5-7H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQYTNVZVPJDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260284 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)

![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)




![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)